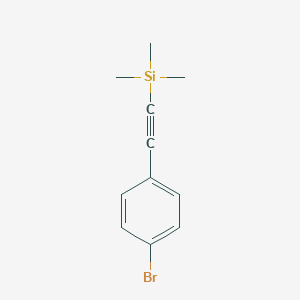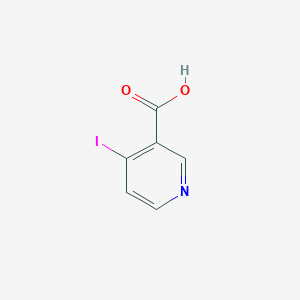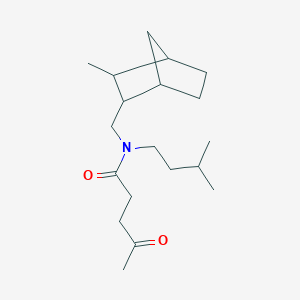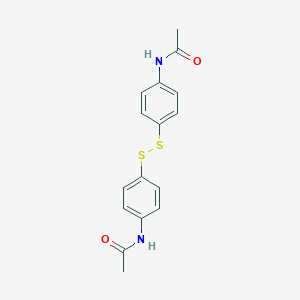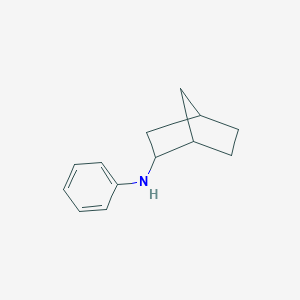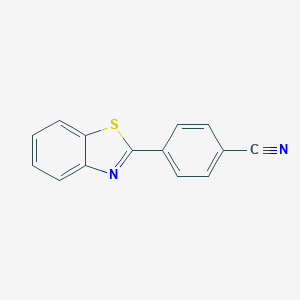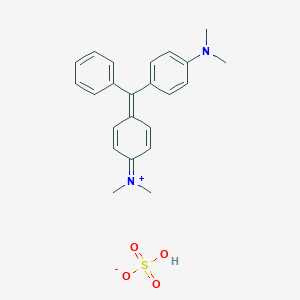
Methanaminium, N-(4-((4-(dimethylamino)phenyl)phenylmethylene)-2,5-cyclohexadien-1-ylidene)-N-methyl-, hydrogen sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methanaminium, N-(4-((4-(dimethylamino)phenyl)phenylmethylene)-2,5-cyclohexadien-1-ylidene)-N-methyl-, hydrogen sulfate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as MDC and is synthesized through a specific method that involves the use of specific reagents.
科学研究应用
MDC has been extensively studied for its potential applications in various fields, including organic synthesis, catalysis, and medicinal chemistry. In organic synthesis, MDC has been used as a ligand for various metal catalysts, which has resulted in the formation of highly selective and efficient catalysts. In catalysis, MDC has been used as a co-catalyst for various reactions, including polymerization and cross-coupling reactions.
In medicinal chemistry, MDC has been studied for its potential applications as an anti-cancer agent. Studies have shown that MDC can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. MDC has also been studied for its potential applications as an anti-inflammatory agent, as it can inhibit the production of pro-inflammatory cytokines.
作用机制
The mechanism of action of MDC is not fully understood, but studies have shown that it can interact with specific receptors and enzymes in cells. MDC has been shown to inhibit the activity of specific enzymes, including protein kinase C and cyclooxygenase-2, which are involved in various cellular processes. MDC has also been shown to bind to specific receptors, including G protein-coupled receptors, which can result in the activation of specific signaling pathways.
生化和生理效应
MDC has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-oxidant effects. Studies have also shown that MDC can inhibit the production of reactive oxygen species, which can result in oxidative stress and cell damage. MDC has also been shown to have neuroprotective effects, as it can protect neurons from oxidative stress and cell death.
实验室实验的优点和局限性
MDC has several advantages for lab experiments, including its high purity and stability. MDC is also readily available and easy to synthesize, which makes it a suitable compound for various research applications. However, MDC has some limitations, including its potential toxicity and limited solubility in certain solvents.
未来方向
There are several future directions for MDC research, including its potential applications in drug development and catalysis. MDC can be used as a starting material for the synthesis of various compounds with potential medicinal properties. MDC can also be modified to improve its solubility and reduce its toxicity, which can result in the development of more efficient and safer compounds. In catalysis, MDC can be used as a ligand for various metal catalysts, which can result in the formation of highly selective and efficient catalysts. Further research is needed to fully understand the potential applications of MDC in various fields.
Conclusion:
In conclusion, Methanaminium, N-(4-((4-(dimethylamino)phenyl)phenylmethylene)-2,5-cyclohexadien-1-ylidene)-N-methyl-, hydrogen sulfate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method of MDC involves the reaction of N-methylcyclohexylamine with 4-dimethylaminobenzaldehyde in the presence of sulfuric acid. MDC has several advantages for lab experiments, including its high purity and stability. MDC has been extensively studied for its potential applications in various fields, including organic synthesis, catalysis, and medicinal chemistry. Further research is needed to fully understand the potential applications of MDC in various fields.
合成方法
The synthesis of MDC involves the reaction of N-methylcyclohexylamine with 4-dimethylaminobenzaldehyde in the presence of sulfuric acid. The reaction mixture is then heated to reflux for a specific time, and the product is obtained through filtration and recrystallization. The purity and yield of the product can be improved through further purification techniques such as column chromatography.
属性
CAS 编号 |
16044-24-9 |
|---|---|
产品名称 |
Methanaminium, N-(4-((4-(dimethylamino)phenyl)phenylmethylene)-2,5-cyclohexadien-1-ylidene)-N-methyl-, hydrogen sulfate |
分子式 |
C23H26N2O4S |
分子量 |
426.5 g/mol |
IUPAC 名称 |
[4-[[4-(dimethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;hydrogen sulfate |
InChI |
InChI=1S/C23H25N2.H2O4S/c1-24(2)21-14-10-19(11-15-21)23(18-8-6-5-7-9-18)20-12-16-22(17-13-20)25(3)4;1-5(2,3)4/h5-17H,1-4H3;(H2,1,2,3,4)/q+1;/p-1 |
InChI 键 |
VUFBTYDTQCZLCG-UHFFFAOYSA-M |
SMILES |
CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=CC=C3.OS(=O)(=O)[O-] |
规范 SMILES |
CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=CC=C3.OS(=O)(=O)[O-] |
其他 CAS 编号 |
16044-24-9 |
Pictograms |
Corrosive; Irritant; Health Hazard; Environmental Hazard |
相关CAS编号 |
10309-95-2 (Parent) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




